molecular formula C12H14N2 B11905647 6-Propylquinolin-3-amine

6-Propylquinolin-3-amine

Cat. No.: B11905647
M. Wt: 186.25 g/mol
InChI Key: GVGAKYFOIVXJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-Propylquinolin-3-amine, can be achieved through several classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used .

Chemical Reactions Analysis

Types of Reactions: 6-Propylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Propylquinolin-3-amine has numerous applications in scientific research, including:

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the propyl and amine groups.

    Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial activity.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness: 6-Propylquinolin-3-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-propylquinolin-3-amine

InChI

InChI=1S/C12H14N2/c1-2-3-9-4-5-12-10(6-9)7-11(13)8-14-12/h4-8H,2-3,13H2,1H3

InChI Key

GVGAKYFOIVXJBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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